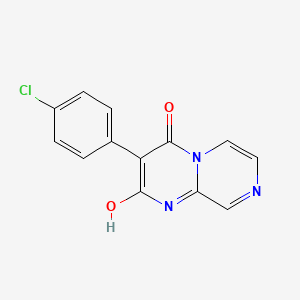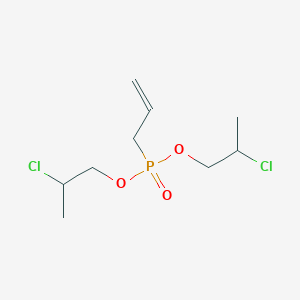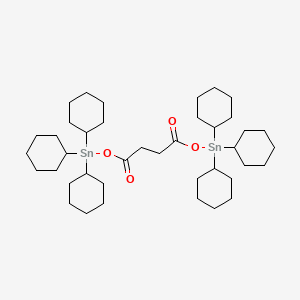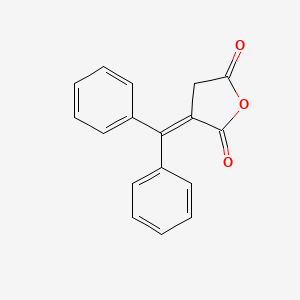
(Ethoxyethynyl)(triethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethoxyethynyl)(triethyl)germane is an organogermanium compound with the chemical formula C_11H_22GeO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Ethoxyethynyl)(triethyl)germane typically involves the reaction of triethylgermanium chloride with ethoxyacetylene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows: [ \text{Ge(C_2H_5)_3Cl} + \text{C_2H_5O-C≡CH} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: (Ethoxyethynyl)(triethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound into simpler germanium-containing compounds.
Substitution: The ethoxy and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium derivatives .
Wissenschaftliche Forschungsanwendungen
(Ethoxyethynyl)(triethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Research has explored its potential biological activities, including antitumor properties.
Medicine: The compound’s unique properties make it a candidate for drug development and other medicinal applications.
Wirkmechanismus
The mechanism of action of (Ethoxyethynyl)(triethyl)germane involves its interaction with various molecular targets. The compound can form stable complexes with different biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- (Methoxyethynyl)(triethyl)germane
- (Propoxyethynyl)(triethyl)germane
- (Butoxyethynyl)(triethyl)germane
Comparison: Compared to its analogs, (Ethoxyethynyl)(triethyl)germane exhibits unique reactivity and stability. Its ethoxy group provides distinct electronic and steric effects, influencing its behavior in chemical reactions and applications. This uniqueness makes it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
21885-38-1 |
|---|---|
Molekularformel |
C10H20GeO |
Molekulargewicht |
228.89 g/mol |
IUPAC-Name |
2-ethoxyethynyl(triethyl)germane |
InChI |
InChI=1S/C10H20GeO/c1-5-11(6-2,7-3)9-10-12-8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
GJQDMNPLDKCGSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC#C[Ge](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)

![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)
silane](/img/structure/B14712674.png)
![4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride](/img/structure/B14712675.png)
![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)
![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)






